molecular formula C9H11NO3 B13897316 4-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-1-propyl- CAS No. 1203544-03-9

4-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-1-propyl-

Cat. No.: B13897316
CAS No.: 1203544-03-9
M. Wt: 181.19 g/mol
InChI Key: YKFNBPZFXVGEEH-UHFFFAOYSA-N
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Description

4-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-1-propyl- is a derivative of pyridinecarboxylic acid This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a 1-propyl-1,2-dihydro-2-oxo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-1-propyl- typically involves the reaction of pyridine derivatives with appropriate reagents. One common method involves the alkylation of 4-pyridinecarboxylic acid with propyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to enhance the reaction efficiency and yield. Additionally, the use of catalysts such as palladium or nickel complexes can further improve the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-1-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols, aldehydes, or amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-1-propyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-1-propyl- involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

4-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-1-propyl- is unique due to the presence of the 1-propyl-1,2-dihydro-2-oxo moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

1203544-03-9

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-oxo-1-propylpyridine-4-carboxylic acid

InChI

InChI=1S/C9H11NO3/c1-2-4-10-5-3-7(9(12)13)6-8(10)11/h3,5-6H,2,4H2,1H3,(H,12,13)

InChI Key

YKFNBPZFXVGEEH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=CC1=O)C(=O)O

Origin of Product

United States

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